3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile
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Overview
Description
3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile is a heterocyclic compound that features an oxazolidine ring with a benzyl group and a nitrile group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with ethyl cyanoacetate, followed by cyclization with formaldehyde under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as solvent choice, temperature, and catalyst concentration is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug design, particularly as a scaffold for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The oxazolidine ring can interact with active sites of enzymes, while the benzyl and nitrile groups contribute to binding affinity and specificity . The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-1,3-oxazolidine: Similar structure but lacks the nitrile group.
2-Oxo-1,3-oxazolidin-4-ylcarbamate: Contains a carbamate group instead of a nitrile group.
4-Benzyl-3-(3-(4-methoxyphenyl)butanoyl)-1,3-oxazolidin-2-one: A more complex derivative with additional functional groups.
Uniqueness
3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile is unique due to the presence of both the benzyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
75985-55-6 | |
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile |
InChI |
InChI=1S/C11H10N2O2/c12-6-10-8-15-11(14)13(10)7-9-4-2-1-3-5-9/h1-5,10H,7-8H2 |
InChI Key |
TZCQVYWAYRZFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)O1)CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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